molecular formula C7H7F3N2O B1467950 1-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)ethan-1-one CAS No. 1343677-86-0

1-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)ethan-1-one

Cat. No. B1467950
CAS RN: 1343677-86-0
M. Wt: 192.14 g/mol
InChI Key: DLCXGHUMNCIWRW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through a condensation reaction of hydrazine with a 1,3-diketone or a similar precursor. The trifluoroethyl group could be introduced through a substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the aromatic pyrazole ring and the trifluoroethyl group attached to it. The trifluoroethyl group would likely have a significant effect on the compound’s electronic structure due to the high electronegativity of fluorine .


Chemical Reactions Analysis

As a pyrazole derivative, this compound might undergo reactions typical for aromatic compounds, such as electrophilic aromatic substitution. The trifluoroethyl group might also participate in reactions, especially if conditions allow for the formation of a good leaving group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the aromatic pyrazole ring and the trifluoroethyl group. For example, the compound might exhibit polarity due to the electronegative fluorine atoms, which could affect its solubility in different solvents .

Future Directions

The study of pyrazole derivatives is an active area of research, particularly in the development of new pharmaceuticals. The unique properties imparted by the trifluoroethyl group could make this compound a subject of interest in future studies .

properties

IUPAC Name

1-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O/c1-5(13)6-2-11-12(3-6)4-7(8,9)10/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLCXGHUMNCIWRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN(N=C1)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1343677-86-0
Record name 1-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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